molecular formula C17H12N2O3 B1347517 2-(2-Phenylimidazole-1-carbonyl)benzoic acid CAS No. 302602-94-4

2-(2-Phenylimidazole-1-carbonyl)benzoic acid

Cat. No. B1347517
M. Wt: 292.29 g/mol
InChI Key: CGERIIAODKVBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylimidazole-1-carbonyl)benzoic acid is a chemical compound with the molecular formula C17H12N2O3 and a molecular weight of 292.2912. It is used for research purposes2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid. However, it’s worth noting that imidazole compounds can be synthesized through various methods, including the Debus method and the Radziszewski imidazole synthesis3.



Molecular Structure Analysis

The molecular structure of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid is characterized by the presence of an imidazole ring attached to a phenyl group, which is further attached to a carbonyl group. This carbonyl group is then attached to a benzoic acid group1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(2-Phenylimidazole-1-carbonyl)benzoic acid are not available in the retrieved data. However, imidazole compounds are known to participate in various chemical reactions due to the presence of the imidazole ring4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid are not fully detailed in the retrieved data. However, it is known that the compound has a molecular weight of 292.32.


Scientific Research Applications

Synthesis and Organic Chemistry Applications

Biological Activities and Applications

  • New SbIII carboxylates derived from the ring opening of phthalic anhydride, including derivatives related to 2-(2-Phenylimidazole-1-carbonyl)benzoic acid, have shown promising in vitro anti-leishmanial and anti-fungal activities. These findings suggest potential applications in developing treatments for leishmaniasis and fungal infections (Khan et al., 2011).
  • The synthesis and characterization of benzimidazole-based Schiff base copper(II) complexes, which include structural motifs related to 2-(2-Phenylimidazole-1-carbonyl)benzoic acid, have been investigated for their DNA binding, cellular DNA lesion, and cytotoxicity. These complexes show substantial in vitro cytotoxic effects against various human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Paul et al., 2015).

Safety And Hazards

2-(2-Phenylimidazole-1-carbonyl)benzoic acid is classified as an irritant1. It is recommended to avoid contact with skin and eyes, and not to breathe in the dust. If swallowed, immediate medical assistance should be sought6.


Future Directions

The future directions of research involving 2-(2-Phenylimidazole-1-carbonyl)benzoic acid are not specified in the retrieved data. However, given the interest in imidazole compounds in various fields of research, it is likely that further studies will continue to explore the properties and potential applications of this compound.


Please note that the information provided is based on the data retrieved and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-(2-phenylimidazole-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16(13-8-4-5-9-14(13)17(21)22)19-11-10-18-15(19)12-6-2-1-3-7-12/h1-11H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGERIIAODKVBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2C(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356741
Record name 2-(2-phenylimidazole-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylimidazole-1-carbonyl)benzoic acid

CAS RN

302602-94-4
Record name 2-(2-phenylimidazole-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.